molecular formula C18H17Cl3N2O3 B11982695 N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide

Cat. No.: B11982695
M. Wt: 415.7 g/mol
InChI Key: TXELWKUTSHISFK-UHFFFAOYSA-N
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Description

N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE is a complex organic compound with a molecular formula of C17H14Cl3N2O3. This compound is known for its unique chemical structure, which includes an acetylamino group, a phenoxy group, and a trichloroethyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetylamino Group: The starting material, 3-aminophenol, is acetylated using acetic anhydride to form 3-acetylaminophenol.

    Attachment of the Phenoxy Group: The 3-acetylaminophenol is then reacted with 2,2,2-trichloroethyl chloroformate in the presence of a base such as pyridine to form the intermediate compound.

    Formation of the Benzamide Core: The intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to form the final product, N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the trichloroethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-(ACETYLAMINO)PHENOXY)-2,2,2-TRICHLOROETHYL)-3-CHLOROBENZAMIDE
  • N-(1-(3-(ACETYLAMINO)PHENOXY)-2,2,2-TRICHLOROETHYL)-2-METHYLPROPANAMIDE

Uniqueness

N-(1-(3-ACETYLAMINO-PHENOXY)-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H17Cl3N2O3

Molecular Weight

415.7 g/mol

IUPAC Name

N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide

InChI

InChI=1S/C18H17Cl3N2O3/c1-11-5-3-6-13(9-11)16(25)23-17(18(19,20)21)26-15-8-4-7-14(10-15)22-12(2)24/h3-10,17H,1-2H3,(H,22,24)(H,23,25)

InChI Key

TXELWKUTSHISFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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